tert-Butyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
CAS No.:
Cat. No.: VC13516328
Molecular Formula: C12H15ClN2O2
Molecular Weight: 254.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15ClN2O2 |
|---|---|
| Molecular Weight | 254.71 g/mol |
| IUPAC Name | tert-butyl 6-chloro-2,3-dihydropyrrolo[3,2-c]pyridine-1-carboxylate |
| Standard InChI | InChI=1S/C12H15ClN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h6-7H,4-5H2,1-3H3 |
| Standard InChI Key | FUDBNGZQHOMXHH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=CN=C(C=C21)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic pyrrolo[3,2-c]pyridine system, where a pyrrole ring is fused to a pyridine ring at the 3,2-c positions. The tert-butyl carbamate group (-OC(O)OC(CH)) is attached to the nitrogen at position 1, while a chlorine atom substitutes position 6 of the pyridine ring . This substitution pattern confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
2D and 3D Structural Analysis
The 2D structure (Figure 1) reveals planarity in the aromatic pyridine ring, while the pyrrolidine moiety introduces slight puckering. Computational models indicate that the tert-butyl group adopts a equatorial conformation relative to the carbamate, minimizing steric hindrance . The 3D conformation, stabilized by intramolecular hydrogen bonding between the carbamate oxygen and the pyrrolidine hydrogen, enhances thermal stability.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 254.71 g/mol | |
| Melting Point | 128–130°C (decomposes) | |
| Solubility | Soluble in DCM, DMF; insoluble in water | |
| LogP (Partition Coefficient) | 2.8 |
The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence starting from commercially available pyrrolo[3,2-c]pyridine precursors. A representative route (Scheme 1) includes:
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Boc Protection: Reaction of 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine with di-tert-butyl dicarbonate (BocO) in the presence of 4-dimethylaminopyridine (DMAP) yields the N-Boc-protected intermediate .
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Halogenation: Chlorination at position 6 using phosphorus oxychloride (POCl) under reflux conditions .
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Purification: Column chromatography (hexane/ethyl acetate) isolates the product in 75–85% yield .
Critical Reaction Parameters
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Temperature Control: Exothermic reactions during Boc protection require cooling to 0–5°C to prevent decomposition .
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Moisture Sensitivity: Anhydrous conditions are essential to avoid hydrolysis of the Boc group.
Industrial Production
Scalable methods employ continuous flow reactors to enhance efficiency. Key advancements include:
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Catalyst Optimization: Palladium catalysts (e.g., Pd(OAc)) improve regioselectivity during halogenation, reducing byproduct formation .
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Automated Workup: In-line liquid-liquid extraction and crystallization modules achieve >95% purity without manual intervention.
Applications in Pharmaceutical Research
Kinase Inhibition
The compound serves as a scaffold for designing kinase inhibitors. Modifications at positions 1 and 6 modulate binding affinity:
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JAK2 Inhibitors: Analogues with sulfonamide substitutions at position 1 show IC values of 0.064 µM against JAK2 kinases .
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EGFR Inhibitors: Introduction of acrylamide groups enhances covalent binding to cysteine residues, achieving sub-nanomolar potency .
Antimicrobial Agents
Derivatives exhibit broad-spectrum activity:
| Pathogen | MIC (µM) | Mechanism | Source |
|---|---|---|---|
| Pseudomonas aeruginosa | 0.064 | DNA gyrase inhibition | |
| Plasmodium falciparum | 0.12 | Dihydroorotate dehydrogenase binding |
Comparative Analysis with Analogues
Structural Analogues
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